molecular formula C15H10O2 B14714318 2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- CAS No. 20896-66-6

2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl-

Cat. No.: B14714318
CAS No.: 20896-66-6
M. Wt: 222.24 g/mol
InChI Key: XULZKFQKQWRFBM-UHFFFAOYSA-N
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Description

2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- is an organic compound with a unique structure that includes both phenyl and hydroxyphenyl groups attached to a propynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- typically involves the reaction of 4-hydroxyacetophenone with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propyn-1-one, 3-(4-hydroxyphenyl)-1-phenyl- is unique due to the presence of both phenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

20896-66-6

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H10O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,16H

InChI Key

XULZKFQKQWRFBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)O

Origin of Product

United States

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